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The presence of the amine group (NH2) and the cyclic sulfone (SO2) moiety suggests potential for 7-ADBT to interact with biological systems. Research could investigate its activity against various targets like enzymes, receptors, or transporters to identify potential therapeutic applications PubChem, CID 284423: .
The aromatic ring structure and the sulfone group could impart interesting properties to 7-ADBT, making it a candidate for material science applications. Potential areas of study could include polymers, organic electronics, or crystal engineering.
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound characterized by its unique structure, which includes an amino group and a sulfone moiety. This compound belongs to the benzothiophene family, known for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C8H9NO2S, and it has garnered significant interest due to its potential therapeutic properties and utility in various scientific fields .
Research indicates that 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exhibits potential biological activities. The compound's structure allows it to interact with various molecular targets, including enzymes and receptors. This interaction may inhibit enzyme activity by binding to active sites, which could have implications in therapeutic applications against diseases such as cancer and diabetes . Additionally, its aromatic ring structure and sulfone group suggest potential uses in material science .
The synthesis of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves:
For large-scale production, continuous flow reactors may be employed to ensure efficient oxidation processes. The use of environmentally friendly oxidizing agents and catalysts is emphasized to minimize environmental impact .
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several applications across different fields:
Current research is focusing on the interaction of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with biological systems. Studies aim to identify its activity against various targets like enzymes and receptors. Understanding these interactions may lead to the development of novel therapeutic strategies .
Several compounds share structural similarities with 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | 0.87 |
| 5-(Aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide hydrochloride | 0.87 |
| 6-(Aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | 0.87 |
| 4-(2-(Phenylsulfonyl)ethyl)aniline | 0.88 |
| 3-(Ethylsulfonyl)-4-methylaniline | 0.85 |
The uniqueness of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide lies primarily in the presence of the amino group (NH₂), which enhances its reactivity and potential biological activity. This functional group allows for further derivatization and modification opportunities that are not as readily available in other similar compounds .
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exhibits distinctive electrophilic substitution patterns that are fundamentally different from those observed in aromatic thiophene systems. The presence of the 1,1-dioxide moiety significantly alters the electronic distribution and reactivity profile of the benzothiophene ring system [1] [2].
The positional selectivity in electrophilic substitution reactions follows a clear hierarchy, with the alpha position (C-2) demonstrating markedly higher reactivity compared to the beta position (C-3) [1] [3]. This selectivity pattern arises from the electronic effects of the sulfone group, which acts as a strong electron-withdrawing substituent and influences the charge distribution across the heterocyclic framework [4] [5].
Halogenation reactions proceed with exceptional regioselectivity under mild conditions. Bromination using molecular bromine in inert solvents typically yields 80-95% of products with substitution occurring predominantly at the C-2 position [6] [7]. The reaction mechanism involves formation of a sigma-complex intermediate, where the positive charge is stabilized through resonance delocalization [8] [1].
Iodination requires the presence of mercuric oxide as a catalyst and proceeds through an electrophilic aromatic substitution mechanism [6] [7]. The mercury catalyst facilitates the activation of molecular iodine, generating the electrophilic iodine species necessary for ring substitution. Yields typically range from 70-90% with excellent positional selectivity favoring the alpha position [6].
Nitration reactions demonstrate temperature-dependent selectivity patterns. When conducted at low temperatures using nitric acid in acetic anhydride, the C-2 selectivity is enhanced significantly [7] [9]. The nitronium ion (NO₂⁺) generated under these conditions preferentially attacks the more nucleophilic alpha position, with yields ranging from 60-85% [7].
Friedel-Crafts acylation using acetyl chloride and aluminum trichloride as catalyst follows similar selectivity patterns [3] [2]. The acetyl cation intermediate demonstrates preference for the C-2 position, though the selectivity ratio can be influenced by reaction temperature and catalyst loading [2].
Formylation reactions utilizing the Vilsmeier-Haack methodology (dimethylformamide with phosphoryl chloride) provide access to formylated derivatives with good regioselectivity [3] [2]. The formyl cation equivalent generated in situ attacks preferentially at the alpha position, yielding 70-85% of the desired products [2].
The electronic effects governing these substitution patterns can be understood through molecular orbital considerations. The 1,1-dioxide moiety acts as a strong electron-withdrawing group, reducing the overall electron density of the aromatic system while creating an asymmetric charge distribution that favors electrophilic attack at specific positions [4] [5].
| Electrophile | Position Selectivity | Reaction Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Bromine (Br₂) | C-2 >> C-3 (alpha preferred) | Room temperature, inert solvent | 80-95 | High regioselectivity, clean reaction |
| Iodine (I₂/HgO) | C-2 >> C-3 (alpha preferred) | HgO catalyst, mild heating | 70-90 | Mercury catalyst required for activation |
| Nitronium ion (NO₂⁺) | C-2 > C-3 (temperature dependent) | HNO₃/Ac₂O, low temperature favors selectivity | 60-85 | Lower temperature increases C-2 selectivity |
| Acetyl cation (CH₃CO⁺) | C-2 > C-3 (temperature dependent) | CH₃COCl/AlCl₃, low temperature | 65-80 | Friedel-Crafts acylation mechanism |
| Formyl cation (CHO⁺) | C-2 > C-3 | DMF/POCl₃ or CHCl₃/AlCl₃ | 70-85 | Vilsmeier-Haack formylation |
The oxidation-reduction chemistry of 7-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is dominated by transformations involving the sulfur center, which can exist in multiple oxidation states ranging from sulfide through sulfoxide to sulfone [4] [5] [10].
Oxidation pathways from the parent sulfide to the 1,1-dioxide proceed through well-defined mechanistic routes. The initial oxidation step involves conversion of the sulfide to the corresponding sulfoxide using hydrogen peroxide or peracids as oxidizing agents [4] [5]. This transformation typically requires mild conditions and proceeds with excellent selectivity, yielding the S-oxide intermediate in high purity [5].
The stepwise oxidation mechanism has been extensively studied using methyltrioxorhenium(VII) as a catalyst system [4] [5]. The process involves formation of 1:1 and 1:2 rhenium peroxide intermediates, each of which transfers an oxygen atom to the sulfur center [4] [5]. The rate constants for oxidation of thiophenes are 2-4 orders of magnitude smaller than those for aliphatic sulfides, reflecting the aromatic stabilization of the thiophene ring system [4] [5].
Complete oxidation to the sulfone occurs readily through the sulfoxide intermediate, with the second oxidation step typically proceeding faster than the first [4] [5]. The rate constant for conversion of sulfide to sulfoxide increases when electron-donating substituents are introduced, while the opposite trend is observed for sulfoxide to sulfone conversion [4] [5].
Reduction reactions of the 1,1-dioxide moiety can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon provides selective reduction to the corresponding sulfide while maintaining the integrity of the benzothiophene ring system [3]. Metal hydrides such as lithium aluminum hydride or sodium borohydride can also effect reduction, though reaction conditions must be carefully controlled to prevent over-reduction .
Electrochemical reduction studies have revealed well-defined, irreversible reduction waves for thiophene 1,1-dioxides [12]. The reduction mechanisms appear to vary depending on the presence or absence of proton donors in the reaction medium [12]. In the presence of proton donors, the reduction potentials shift to more positive values, indicating facilitation of the electron transfer process [12].
The thermodynamic stability of different oxidation states varies significantly. The sulfone form (1,1-dioxide) represents the most oxidized and typically most stable form under ambient conditions [13] [12]. The sulfoxide intermediates are generally less stable and prone to further oxidation or disproportionation reactions [12].
Mechanistic considerations for reduction processes involve initial electron transfer to the sulfone moiety, followed by protonation and subsequent bond reorganization [12]. The specific pathway depends on reaction conditions, with different mechanisms operating under basic versus acidic conditions [12].
| Oxidation State | Compound Example | Oxidizing Agents | Reducing Agents | Stability | Reactivity |
|---|---|---|---|---|---|
| Sulfide (S) | 2,3-dihydrobenzothiophene | H₂O₂, m-CPBA, peracids | Already reduced form | Stable, aromatic | Electrophilic substitution |
| Sulfoxide (S=O) | 2,3-dihydrobenzothiophene S-oxide | H₂O₂, peracids (further oxidation) | Zn/HCl, phosphines | Moderately stable, reactive | Nucleophilic addition, rearrangements |
| Sulfone (S=O)₂ | 2,3-dihydrobenzothiophene 1,1-dioxide | Already oxidized form | H₂/Pd, metal hydrides | Stable, non-aromatic | Diels-Alder reactions, reduction |
Thermal decomposition of 7-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide follows multiple competing pathways that depend on temperature, pressure, and reaction environment [14] [15] [16]. These pyrolytic processes provide insights into the fundamental bond strengths and thermodynamic stabilities within the molecule [14] [15].
Carbon-sulfur bond cleavage represents the primary decomposition pathway at moderate temperatures (300-500°C) [14] [15]. This process occurs through radical bond homolysis, generating thiol fragments and alkene species as primary products [14] [15]. The activation energy for this pathway typically ranges from 25-30 kcal/mol, making it thermodynamically favorable compared to other decomposition routes [14] [15].
Beta-scission reactions involve cleavage of carbon-carbon bonds adjacent to the sulfur center [15]. These processes require higher activation energies (35-40 kcal/mol) and typically occur at temperatures ranging from 400-600°C [15]. The products include sulfur-containing radical species and various hydrocarbon fragments [15].
Ring-opening mechanisms proceed through concerted pathways that break the heterocyclic ring structure [15]. These reactions generally have lower activation barriers (20-35 kcal/mol) and can occur at temperatures as low as 250°C under appropriate conditions [15]. The products are linear sulfur-containing compounds that may undergo further fragmentation [15].
Elimination reactions involve loss of small molecules such as hydrogen sulfide, leading to formation of unsaturated hydrocarbon products [14] [15]. These processes typically require temperatures in the range of 350-550°C and have activation energies of 30-45 kcal/mol [15]. The molecular elimination mechanism predominates under conditions where radical processes are suppressed [14].
Rearrangement pathways can lead to formation of isomeric thiophene derivatives through sigmatropic processes [15]. These transformations occur at moderate temperatures (300-450°C) with activation energies similar to the primary decomposition routes (25-35 kcal/mol) [15].
The kinetic analysis of thiophene decomposition has been studied using both experimental and theoretical approaches [14]. Rice-Ramsperger-Kassel-Marcus (RRKM) theory and transition state theory have been employed to calculate rate constants and predict branching ratios between competing pathways [14] [17].
Pressure effects play a significant role in determining the dominant decomposition pathway [18]. At low pressures, unimolecular decomposition processes are favored, while higher pressures promote bimolecular reactions and secondary transformations [18]. The pressure dependence becomes particularly important at temperatures above 1000 K [18].
Substituent effects significantly influence the decomposition patterns [15] [19]. The presence of the amino group and the 1,1-dioxide moiety alters both the activation energies and the product distributions compared to unsubstituted thiophene systems [15]. Electron-withdrawing groups generally increase the activation barriers for C-S bond cleavage while facilitating elimination reactions [19].
| Decomposition Pathway | Temperature Range (°C) | Primary Products | Activation Energy (kcal/mol) | Mechanism Type |
|---|---|---|---|---|
| C-S bond cleavage | 300-500 | Thiol fragments + alkenes | 25-30 | Radical bond homolysis |
| C-C beta bond scission | 400-600 | Sulfur-containing radicals + hydrocarbons | 35-40 | Beta-scission radical process |
| Ring opening | 250-400 | Linear sulfur compounds | 20-35 | Concerted ring opening |
| Elimination reactions | 350-550 | H₂S + unsaturated hydrocarbons | 30-45 | Molecular elimination |
| Rearrangement pathways | 300-450 | Isomeric thiophene derivatives | 25-35 | Sigmatropic rearrangement |
Thia-Michael addition reactions represent one of the most versatile and synthetically useful transformations of 7-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide systems [20] [21] [22] [23]. These reactions involve nucleophilic addition of sulfur-containing species to electron-deficient alkenes, providing efficient routes for carbon-sulfur bond formation [22] [23].
Mechanistic framework for thia-Michael additions involves initial deprotonation of the thiol nucleophile to generate a thiolate anion, followed by nucleophilic attack on the electron-deficient carbon of the Michael acceptor [22] [23]. The reaction proceeds through a stabilized enolate intermediate that can be trapped by protonation or further functionalization [21] [23].
Intramolecular thia-Michael additions have been developed as powerful tools for constructing complex heterocyclic frameworks [20] [21]. These processes typically involve formation of five- or six-membered rings through cyclization of appropriately positioned thiol and alkene functionalities [20] [21]. The regioselectivity is generally excellent, with preference for formation of five-membered rings (5-exo-trig cyclization) over six-membered alternatives [20].
Substrate scope for thia-Michael additions encompasses a wide range of Michael acceptors including acrylates, maleimides, vinyl sulfones, acrylonitrile, fumarates, and crotonates [22] [23]. Each acceptor class exhibits characteristic reactivity patterns and selectivity profiles [22].
Acrylate acceptors demonstrate high regioselectivity and excellent yields (75-95%) under base-catalyzed conditions [22]. Triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed as catalysts, with reaction times typically ranging from 1-6 hours [22].
Maleimide systems show exceptional selectivity and yields (80-98%) due to their high electrophilicity [22]. These reactions can be conducted under very mild conditions using triethylamine or methyldiphenylphosphine as catalysts, with reaction times as short as 0.5-3 hours [22].
Vinyl sulfone acceptors provide good regioselectivity (70-90% yields) under base-catalyzed conditions at ambient temperature [22]. The electron-withdrawing nature of the sulfone group enhances the electrophilicity of the alkene, facilitating the nucleophilic addition process [22].
Catalyst systems play a crucial role in determining both the rate and selectivity of thia-Michael additions [22]. Base catalysts such as triethylamine, DBU, and sodium amide are most commonly employed, though the choice of catalyst can significantly influence the reaction outcome [22]. Lewis acid catalysts have also been used in specific cases to activate the Michael acceptor [22].
Selectivity considerations in thia-Michael additions are governed by both electronic and steric factors [22] [23]. Electronic effects favor addition to the more electrophilic carbon of unsymmetrical alkenes, while steric hindrance can override electronic preferences in certain cases [22]. The use of bulky catalysts or substituents can enhance selectivity through steric control [22].
Tandem reactions involving thia-Michael addition followed by secondary transformations provide access to complex molecular architectures [21] [23]. These cascade processes can include cyclizations, eliminations, or rearrangements that occur subsequent to the initial Michael addition [21] [23].
Synthetic applications of thia-Michael additions in the context of benzothiophene 1,1-dioxide chemistry include construction of polycyclic frameworks, introduction of functional groups, and preparation of biologically active compounds [23]. The mild reaction conditions and high selectivity make these transformations particularly attractive for complex molecule synthesis [23].
| Michael Acceptor | Thiol Nucleophile | Catalyst/Conditions | Selectivity | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Acrylates | Aliphatic thiols | TEA, DBU, base catalysis | High regioselectivity | 75-95 | 1-6 hours |
| Maleimides | Aromatic thiols | TEA, DMPP, mild conditions | Excellent selectivity | 80-98 | 0.5-3 hours |
| Vinyl sulfones | Thiophenols | Base catalysis, ambient temp | Good regioselectivity | 70-90 | 2-8 hours |
| Acrylonitrile | Cysteine derivatives | TEA, base catalysis | Moderate selectivity | 65-85 | 1-4 hours |
| Fumarates | Glutathione | TEA, DBU catalysis | High selectivity | 80-95 | 1-5 hours |
| Crotonates | Alkyl mercaptans | Base or acid catalysis | Temperature dependent | 60-85 | 2-12 hours |